1-(3-Bromo-4-chlorophenyl)pentan-1-one chemical properties
1-(3-Bromo-4-chlorophenyl)pentan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Bromo-4-chlorophenyl)pentan-1-one
For inquiries, contact: Senior Application Scientist, Chemical Research Division
Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a halogenated aryl ketone of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. This document elucidates the compound's molecular structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its chemical reactivity, predicted spectroscopic signatures, and its potential utility as a versatile scaffold and intermediate in drug discovery and development. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.
Nomenclature and Molecular Structure
1-(3-Bromo-4-chlorophenyl)pentan-1-one is an aromatic ketone characterized by a pentanoyl group attached to a di-halogenated phenyl ring. The precise substitution pattern is critical to its reactivity and potential biological activity.
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IUPAC Name: 1-(3-bromo-4-chlorophenyl)pentan-1-one[1]
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CAS Number: 1280786-92-6[1]
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Molecular Formula: C₁₁H₁₂BrClO[1]
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Synonyms: 2-Bromo-4-butylcarbonyl-1-chlorobenzene, 1-Pentanone, 1-(3-bromo-4-chlorophenyl)-[1]
The structure consists of a central benzene ring substituted at position 1 with a pentan-1-one group, at position 3 with a bromine atom, and at position 4 with a chlorine atom. According to IUPAC nomenclature conventions, the numbering of the phenyl ring prioritizes the principal functional group, the ketone, which is assigned position 1.[2][3]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on computational models and comparison with analogous structures.[4] The presence of two different halogens and a polar ketone group on a lipophilic hydrocarbon framework results in a molecule with balanced polarity and moderate molecular weight.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.57 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 4.3 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 (from carbonyl oxygen) | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Polar Surface Area | 17.1 Ų | PubChem[1] |
Solubility & Physical State:
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Water Solubility: Expected to be very low. Halogenated hydrocarbons are generally poorly soluble in water as the energy required to disrupt the hydrogen bonding network of water is not sufficiently compensated by the formation of new, weaker interactions.[2]
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Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, a common trait for molecules of this type.[2]
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Physical State: Based on similar compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one (Melting Point: 57°C), 1-(3-Bromo-4-chlorophenyl)pentan-1-one is predicted to be a solid at standard temperature and pressure.[4] The significant molecular weight and polarity contribute to strong intermolecular forces (dipole-dipole and van der Waals), favoring a solid state.[2]
Synthesis and Chemical Reactivity
The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most direct and widely employed method. This electrophilic aromatic substitution provides a robust pathway to 1-(3-Bromo-4-chlorophenyl)pentan-1-one.[5]
Proposed Synthetic Route: Friedel-Crafts Acylation
The logical and field-proven approach involves the reaction of 1-bromo-2-chlorobenzene with pentanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality of Experimental Design:
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Substrate Choice: 1-bromo-2-chlorobenzene is the starting arene. The halogen substituents are electron-withdrawing and deactivating, but they direct incoming electrophiles to the ortho and para positions. Acylation is expected to occur predominantly at the position para to the bromine and ortho to the chlorine, which is sterically accessible and electronically favored.
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Reagent Choice: Pentanoyl chloride serves as the acylating agent, providing the five-carbon chain. An acyl chloride is used because it is highly reactive towards electrophilic substitution when activated by a Lewis acid.
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Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the halogenated ring.
Caption: Synthetic workflow for 1-(3-Bromo-4-chlorophenyl)pentan-1-one.
Protocol 1: Synthesis via Friedel-Crafts Acylation
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize evolved HCl), add 1-bromo-2-chlorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
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Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.
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Acyl Chloride Addition: Add pentanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A vigorous evolution of HCl gas will be observed.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
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Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum complex.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product.
Chemical Reactivity Profile
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Ketone Moiety: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or converted into other functional groups through reactions like reductive amination.
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Aromatic Ring: The ring is significantly deactivated by three electron-withdrawing groups (bromo, chloro, and acyl). This makes further electrophilic substitution challenging. However, the aryl halides can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for building molecular complexity in drug discovery.
Predicted Spectroscopic Analysis
While experimental spectra are not available, the structure allows for a confident prediction of its key spectroscopic features.
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¹H NMR: The spectrum would show distinct regions. Aromatic protons would appear downfield (δ 7.5-8.0 ppm) with complex splitting patterns. The methylene protons (α to the carbonyl) would be a triplet around δ 3.0 ppm. The terminal methyl group of the pentanoyl chain would be an upfield triplet near δ 0.9 ppm.
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¹³C NMR: The carbonyl carbon would be highly deshielded, appearing around δ 195-200 ppm. Aromatic carbons would be in the δ 125-140 ppm range, while the aliphatic carbons of the pentanoyl chain would appear upfield.
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IR Spectroscopy: A strong, sharp absorption band characteristic of an aryl ketone C=O stretch would be prominent around 1690 cm⁻¹. C-H stretches for the aromatic and aliphatic portions would also be visible.
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Mass Spectrometry: The mass spectrum would be distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), providing definitive evidence of the compound's elemental composition.
Relevance in Drug Discovery and Development
1-(3-Bromo-4-chlorophenyl)pentan-1-one is not an end-product drug but rather a valuable chemical intermediate or scaffold . Its utility stems from the strategic combination of its structural features.
Rationale for Use in Medicinal Chemistry:
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Modulation of Physicochemical Properties: The bromo- and chloro-substituents significantly increase the lipophilicity (LogP) of the phenyl ring, which can enhance membrane permeability. These halogens can also block sites of metabolic oxidation, improving the pharmacokinetic profile of a potential drug candidate.[6]
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Synthetic Handles: The ketone offers a reactive site for elaboration into a wide variety of functional groups to explore structure-activity relationships (SAR). The bromine atom is particularly useful for introducing further diversity via cross-coupling reactions.
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Proven Pharmacophore: The substituted chlorophenyl moiety is present in numerous biologically active compounds, including anticonvulsants that act on voltage-gated sodium channels.[7] This suggests that derivatives of this scaffold could be rationally designed to target similar biological pathways.
Caption: Role of the scaffold in generating a diverse chemical library.
Safety, Handling, and Storage
As with related halogenated aromatic compounds, 1-(3-Bromo-4-chlorophenyl)pentan-1-one must be handled with appropriate care.[8][9][10]
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Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin, eye, and respiratory tract irritation.[4][11]
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Engineering Controls: All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]
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Fire & Decomposition: In case of fire, use dry powder or carbon dioxide extinguishers.[8] Hazardous decomposition products upon combustion include carbon monoxide, hydrogen chloride, and hydrogen bromide.[4][8]
Conclusion
1-(3-Bromo-4-chlorophenyl)pentan-1-one is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. Its predictable physicochemical properties, accessible synthesis via Friedel-Crafts acylation, and multiple points for chemical modification make it an attractive scaffold for the development of new chemical entities. For drug discovery professionals, its structural motifs are relevant to the design of novel therapeutics, warranting its consideration in programs aimed at generating diverse compound libraries for biological screening.
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